lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the lithium salt is formed by reacting the oxadiazole with lithium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antiviral, or anticancer properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: The compound can be used to study the interactions of oxadiazoles with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-(4-Chlorophenyl)-1,3,4-triazole-2-carboxylate: Contains an additional nitrogen atom in the ring.
Uniqueness
Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and biological activity. The oxadiazole ring also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound for various applications.
Properties
CAS No. |
1847460-69-8 |
---|---|
Molecular Formula |
C9H4ClLiN2O3 |
Molecular Weight |
230.6 g/mol |
IUPAC Name |
lithium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
LILPZJFBSDGWHM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.